UDP-6-sulfoquinovose
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Overview
Description
UDP-6-sulfoquinovose is a nucleotide-activated form of sulfoquinovose, which is a sulfonated sugar derivative. This compound is essential for the incorporation of sulfoquinovose into glycoconjugates, such as sulfoquinovosyl diacylglycerol, found in the chloroplast membranes of plants and cyanobacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: UDP-6-sulfoquinovose is synthesized from UDP-glucose and sulfite through the action of UDP-sulfoquinovose synthase . The synthesis involves an NAD±dependent oxidation, dehydration, enolization, and sulfite addition process . The reaction conditions typically include the presence of UDP-glucose, sulfite, and the enzyme UDP-sulfoquinovose synthase, along with NAD+ as a cofactor .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve the large-scale cultivation of microorganisms that express UDP-sulfoquinovose synthase. The process would include the extraction and purification of the enzyme, followed by the enzymatic conversion of UDP-glucose and sulfite to this compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: UDP-6-sulfoquinovose undergoes several types of chemical reactions, including oxidation, dehydration, and sulfite addition . These reactions are catalyzed by the enzyme UDP-sulfoquinovose synthase.
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include UDP-glucose, sulfite, and NAD+ . The reaction conditions typically involve the presence of the enzyme UDP-sulfoquinovose synthase, which facilitates the conversion of UDP-glucose and sulfite to this compound .
Major Products Formed: The major product formed from the reaction of UDP-glucose and sulfite in the presence of UDP-sulfoquinovose synthase is this compound . This compound is then incorporated into various glycoconjugates, such as sulfoquinovosyl diacylglycerol .
Scientific Research Applications
UDP-6-sulfoquinovose has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the synthesis and properties of sulfonated sugar derivatives . In biology, it plays a crucial role in the biosynthesis of sulfolipids, which are important components of chloroplast membranes in plants and cyanobacteria . In medicine, sulfoquinovose-containing sulfolipids have shown potential anti-HIV properties, making this compound a compound of interest for antiviral research .
Mechanism of Action
The mechanism of action of UDP-6-sulfoquinovose involves its conversion from UDP-glucose and sulfite through the action of UDP-sulfoquinovose synthase . The enzyme catalyzes an NAD±dependent oxidation, dehydration, enolization, and sulfite addition process . The resulting this compound is then incorporated into various glycoconjugates, where it plays a role in biological processes such as membrane formation and antiviral activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to UDP-6-sulfoquinovose include other nucleotide-activated sugars, such as UDP-glucose and UDP-galactose . These compounds share similar structures and participate in similar biochemical pathways.
Uniqueness: What sets this compound apart from other nucleotide-activated sugars is its sulfonated nature, which allows it to participate in the biosynthesis of sulfolipids . This unique property makes it an essential component in the formation of chloroplast membranes and gives it potential antiviral properties .
Properties
Molecular Formula |
C15H24N2O19P2S |
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Molecular Weight |
630.4 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C15H24N2O19P2S/c18-7-1-2-17(15(24)16-7)13-11(22)8(19)5(33-13)3-32-37(25,26)36-38(27,28)35-14-12(23)10(21)9(20)6(34-14)4-39(29,30)31/h1-2,5-6,8-14,19-23H,3-4H2,(H,25,26)(H,27,28)(H,16,18,24)(H,29,30,31)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI Key |
FQANCGQCBCUSMI-JZMIEXBBSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CS(=O)(=O)O)O)O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CS(=O)(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CS(=O)(=O)O)O)O)O)O)O |
Synonyms |
UDP-sulfoquinovose uridine diphosphate sulfoquinovose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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